3-Propyl-1,3,5-triazinane-2,4-dione

Übersicht

Beschreibung

Para-nitrophenylphosphate is a non-proteinaceous chromogenic substrate used in various biochemical assays. It is particularly known for its role in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays, where it serves as a substrate for alkaline and acid phosphatases . The hydrolysis of para-nitrophenylphosphate by phosphatases releases inorganic phosphate and para-nitrophenol, the latter of which is yellow and absorbs light at 405 nm .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

p-Nitrophenylphosphat kann durch Phosphorylierung von p-Nitrophenol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid oder Phosphorpentachlorid in Gegenwart einer Base wie Pyridin . Die Reaktionsbedingungen erfordern oft wasserfreie Lösungsmittel und kontrollierte Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird p-Nitrophenylphosphat in großen Mengen unter Verwendung von automatisierten Prozessen hergestellt, die Konsistenz und Qualität gewährleisten. Die Produktion beinhaltet die gleichen grundlegenden chemischen Reaktionen, jedoch in größerem Maßstab, mit strengen Kontrollen der Reaktionsbedingungen, Reinigung und Verpackung, um die behördlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

p-Nitrophenylphosphat unterliegt hauptsächlich Hydrolysereaktionen, die durch Phosphatasen katalysiert werden. Diese Hydrolyse führt zur Bildung von p-Nitrophenol und anorganischem Phosphat .

Häufige Reagenzien und Bedingungen

Die Hydrolyse von p-Nitrophenylphosphat wird typischerweise in wässrigen Lösungen bei bestimmten pH-Werten durchgeführt, abhängig von der Art der untersuchten Phosphatase. Für alkalische Phosphatasen wird die Reaktion unter alkalischen Bedingungen durchgeführt, während für saure Phosphatasen saure Bedingungen verwendet werden .

Hauptprodukte

Die Hauptprodukte der Hydrolysereaktion sind p-Nitrophenol und anorganisches Phosphat. p-Nitrophenol ist eine gelbe Verbindung, die mit spektrophotometrischen Methoden leicht nachgewiesen und quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Properties

3-Propyl-1,3,5-triazinane-2,4-dione and its derivatives have shown promise in treating various cancers. The compound's structural features enable it to interact with biological targets effectively. For instance, triazine derivatives have been linked to anticancer activities through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent studies indicate that compounds within this class can target specific pathways involved in tumor growth and metastasis, making them suitable candidates for further development as anticancer agents .

2. Antimicrobial Activity

Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against a range of bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival . The minimum inhibitory concentrations (MICs) for these compounds are comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents in combating antibiotic-resistant strains.

Agricultural Chemistry

1. Herbicidal Applications

The compound has also been explored for its herbicidal properties. Triazine derivatives are known for their ability to inhibit photosynthesis in plants by interfering with the electron transport chain. This mode of action makes them effective as herbicides in agricultural settings. Studies have reported that this compound exhibits sufficient herbicidal activity at low application dosages, which is beneficial for sustainable agriculture practices .

2. Plant Growth Regulators

In addition to its herbicidal activity, this compound has been investigated as a plant growth regulator. It can enhance crop yields by modulating plant growth processes such as germination and root development. This dual functionality makes it an attractive candidate for integrated pest management strategies .

Materials Science

1. Polymer Chemistry

The triazine structure is integral to developing new materials with enhanced properties. Its thermal stability and ability to form cross-linked networks make it suitable for applications in polymer chemistry. Research indicates that incorporating triazine derivatives into polymer matrices can improve mechanical strength and thermal resistance .

2. Nanotechnology

Recent advancements have seen the use of triazine-based compounds in nanotechnology applications. For instance, they serve as building blocks for dendritic nanocatalysts which have shown improved catalytic activity due to their unique structural properties . These nanocatalysts are utilized in various chemical reactions, enhancing efficiency and selectivity.

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Induction of apoptosis; inhibition of cell proliferation |

| Antimicrobial Agents | Disruption of cell wall synthesis | |

| Agricultural Chemistry | Herbicides | Inhibition of photosynthesis |

| Plant Growth Regulators | Modulation of growth processes | |

| Materials Science | Polymer Chemistry | Improved mechanical strength and thermal resistance |

| Nanotechnology | Enhanced catalytic activity |

Wirkmechanismus

Para-nitrophenylphosphate exerts its effects through its role as a substrate for phosphatases. The enzyme catalyzes the hydrolysis of para-nitrophenylphosphate, resulting in the release of para-nitrophenol and inorganic phosphate . The reaction mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom, facilitated by the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

p-Nitrophenylphosphat ist aufgrund seiner chromogenen Eigenschaften einzigartig, die es zu einem idealen Substrat für spektrophotometrische Assays machen. Ähnliche Verbindungen sind:

Paraoxon: Eine weitere Organophosphatverbindung, die in biochemischen Assays verwendet wird.

p-Nitrophenylacetat: Ein Substrat für Esterasen, das bei Hydrolyse ebenfalls p-Nitrophenol freisetzt.

p-Nitrophenylphosphat zeichnet sich durch seine spezifische Verwendung in Phosphatase-Assays und seine Fähigkeit aus, eine messbare Farbänderung zu erzeugen, was es in Forschung und Diagnostik sehr wertvoll macht .

Biologische Aktivität

3-Propyl-1,3,5-triazinane-2,4-dione is a derivative of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmacology, particularly in anticancer and antimicrobial applications. The triazine moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Chemical Structure and Properties

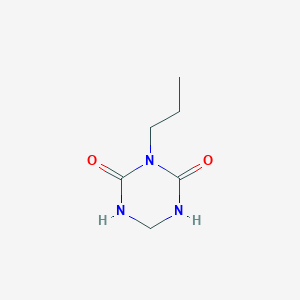

The chemical structure of this compound can be represented as follows:

This structure includes a triazine ring with propyl and dione substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,5-triazine exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR. For instance:

- Inhibition of PI3K : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For example:

These findings suggest that the compound could potentially serve as a lead in the development of new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been investigated. Studies indicate that these compounds exhibit significant activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 25 µg/mL |

These results highlight the potential use of triazine derivatives in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may inhibit key kinases involved in cell proliferation and survival.

- DNA Intercalation : Some triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have explored the efficacy of triazine derivatives:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

3-propyl-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLXKMYTDCQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)NCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.